molecular formula C19H18N2O3S B2439557 methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 318234-06-9

methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

Cat. No. B2439557
CAS RN: 318234-06-9
M. Wt: 354.42
InChI Key: JTIKWIDDNYIGJN-UHFFFAOYSA-N
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Description

“Methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate” is an organic compound with the CAS Number: 318234-06-9 . It has a molecular weight of 354.43 and its IUPAC name is methyl 2- { [4- (hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H18N2O3S/c1-21-18 (25-16-11-7-6-10-14 (16)19 (23)24-2)15 (12-22)17 (20-21)13-8-4-3-5-9-13/h3-11,22H,12H2,1-2H3 . This indicates that the compound contains a pyrazole ring with a hydroxymethyl group at the 4-position, a methyl group at the 1-position, and a phenyl group at the 3-position. The pyrazole ring is linked to a benzenecarboxylate group via a sulfanyl group .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 184 - 186°C .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has led to the synthesis of novel derivatives involving the core structure related to Methyl 2-{[4-(Hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate. For instance, Zheng et al. (2010) synthesized a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. Their preliminary biological evaluation showed that some compounds could suppress A549 lung cancer cell growth through cell cycle arrest and autophagy Zheng, L.-W., Zhu, J., Zhao, B., Huang, Y., Ding, J., & Miao, J.-Y. (2010). European Journal of Medicinal Chemistry.

Catalytic Applications

In the realm of catalysis, Tayebi et al. (2011) employed sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, showcasing the versatility of sulfanyl compounds in facilitating chemical transformations Tayebi, S., Baghernejad, M., Saberi, D., & Niknam, K. (2011). Chinese Journal of Catalysis.

Synthesis of Heterocyclic Compounds

Further extending the chemical utility, Baeva et al. (2019) reported the synthesis of ethyl 2-[(alkylsulfanyl)methyl]-3-oxobutanoates, leading to the formation of pyrazol-3-ones, demonstrating the role of sulfanyl compounds in generating heterocyclic structures with potential biological activity Baeva, L. A., Nugumanov, R. M., Biktasheva, L., Nugumanov, T. R., & Fatykhov, A. A. (2019). Russian Journal of Organic Chemistry.

Antimicrobial Activity

The exploration of antimicrobial properties is also a significant area of application. El‐Emary et al. (2002) detailed the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting the antimicrobial potential of compounds derived from similar chemical frameworks El‐Emary, T., Al-muaikel, N., & Moustafa, O. S. (2002). Phosphorus, Sulfur, and Silicon and the Related Elements.

Advanced Material Synthesis

Additionally, the synthesis of advanced materials utilizing the structural motifs similar to Methyl 2-{[4-(Hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate has been reported. Vasin et al. (2015) focused on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, showcasing the adaptability of these chemical structures in creating materials with potentially unique properties Vasin, V., Razin, V. V., Bezrukova, E., Korovin, D., Petrov, P. S., & Somov, N. V. (2015). Russian Journal of Organic Chemistry.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing mouth .

properties

IUPAC Name

methyl 2-[4-(hydroxymethyl)-2-methyl-5-phenylpyrazol-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-21-18(25-16-11-7-6-10-14(16)19(23)24-2)15(12-22)17(20-21)13-8-4-3-5-9-13/h3-11,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIKWIDDNYIGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

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